molecular formula C19H23N5OS B2935224 N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896295-63-9

N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2935224
CAS No.: 896295-63-9
M. Wt: 369.49
InChI Key: SGEBZQXTARGDGL-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic specialty chemical designed for advanced research applications. This molecule features a 1,2,4-triazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science . The triazole ring is strategically substituted with a 1H-pyrrol-1-yl group and a propyl chain, while a sulfanylacetamide linker connects it to a (4-methylphenyl)methyl substituent. Compounds incorporating the 1,2,4-triazole motif, particularly when functionalized with sulfur-containing chains like the sulfanylacetamide group, have demonstrated utility as versatile ligands in coordination chemistry. These molecules can form stable complexes with various metal ions, making them valuable for the design of novel metallo-organic frameworks (MOFs) and coordination polymers with potential catalytic or sensory properties . The specific molecular architecture of this acetamide derivative, with its hybrid aromatic system, suggests its primary research value lies in its potential as a key synthetic intermediate or a precursor for the development of more complex chemical entities. Researchers may employ this compound in exploratory studies within supramolecular chemistry, ligand design for group 12 elements (Zn, Cd, Hg) , and the synthesis of compound libraries for high-throughput screening. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-3-6-17-21-22-19(24(17)23-11-4-5-12-23)26-14-18(25)20-13-16-9-7-15(2)8-10-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBZQXTARGDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the sulfanylacetamide group. Common reagents used in these reactions include sodium diethyldithiocarbamate and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways such as the PI3K-AKT and MAPK signaling pathways . These interactions can lead to various biological effects, including modulation of cellular metabolism and oxidative stress responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound belongs to the 1,2,4-triazol-3-yl-sulfanyl acetamide family. Key analogs include:

Compound Name / Identifier Triazole Substituents (Position 4/5) Acetamide Side Chain Biological Target / Activity Reference ID
Target Compound 4-(1H-pyrrol-1-yl), 5-propyl N-(4-methylbenzyl) Inferred Orco modulation (structural)
VUAA-1 (N-(4-ethylphenyl)-2-...) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Orco agonist (Culex quinquefasciatus)
OLC-12 (2-((4-Ethyl-5-(4-pyridinyl)-...) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist/antagonist screening
GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-...) 4-phenyl, 5-(trifluoromethoxy)phenyl N-[4-(propan-2-yl)phenyl] GPR-17 receptor modulation
5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives 4-amino, 5-(furan-2-yl) N-aryl-substituted acetamide Anti-exudative activity (rat models)
Hydroxyacetamide derivatives (FP1-12) 3-phenyl/2-hydroxyphenyl, 4-amino N-hydroxyacetamide Antiproliferative activity
Key Observations:
  • Triazole Core Modifications :

    • The 1H-pyrrol-1-yl group at position 4 in the target compound distinguishes it from pyridinyl (VUAA-1, OLC-12) or phenyl (GPR-17 ligand) substituents. Pyrrole’s electron-rich aromatic system may enhance π-π stacking in receptor binding compared to pyridine’s electron-deficient ring .
    • The propyl group at position 5 provides moderate lipophilicity, contrasting with the ethyl (VUAA-1) or trifluoromethoxy (GPR-17 ligand) groups, which may alter membrane permeability or metabolic stability .
  • Acetamide Side Chain :

    • The 4-methylbenzyl group offers steric bulk compared to the smaller ethylphenyl (VUAA-1) or hydroxyacetamide (FP1-12) groups. This may influence selectivity for hydrophobic binding pockets .

Functional and Pharmacological Comparisons

Orco Receptor Modulation
  • VUAA-1 and OLC-12 : These analogs act as Orco agonists in insect odorant receptors, with EC₅₀ values in the low micromolar range. The pyridinyl substituent in VUAA-1 is critical for channel activation .
Anti-Exudative and Antiproliferative Activity
  • Furan-2-yl Derivatives : Exhibit anti-exudative activity in rat models, attributed to the furan ring’s hydrogen-bonding capacity. The target compound’s pyrrole group may offer similar or enhanced interactions .
  • Hydroxyacetamide Derivatives (FP1-12): Demonstrated antiproliferative activity via unknown mechanisms, possibly involving kinase inhibition. The absence of a hydroxyl group in the target compound may reduce cytotoxicity .
GPR-17 Modulation
  • The GPR-17 ligand includes a morpholine-sulfonylphenyl group, which enhances solubility and receptor affinity. The target compound’s 4-methylbenzyl group lacks such polar motifs, likely limiting GPR-17 activity .

Biological Activity

N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse structural features, including a triazole ring, a pyrrole moiety, and a sulfonamide group. These components suggest potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5OSC_{18}H_{21}N_{5}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The intricate architecture allows for a range of chemical transformations and biological interactions.

Property Details
Molecular FormulaC₁₈H₂₁N₅OS
Molecular Weight355.46 g/mol
Key Functional GroupsTriazole, Pyrrole, Sulfonamide

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Derivatives : Known for antifungal and antibacterial properties.
  • Pyrrole Units : Associated with anti-inflammatory and anticancer activities.

Preliminary studies indicate significant enzyme inhibitory activity against ATP-utilizing enzymes, which could be beneficial in treating metabolic diseases .

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays. For instance:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens.
  • Enzyme Inhibition : It has shown effectiveness in inhibiting specific enzymes relevant to metabolic pathways.
  • Anticancer Properties : Initial findings suggest potential anticancer effects due to its ability to disrupt cellular processes.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on triazole derivatives indicated their effectiveness against Staphylococcus aureus and Enterococcus faecalis .
  • Research on pyrrole derivatives highlighted their anti-inflammatory effects and potential in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Compound Name Activity Notes
N-(5-chloro-2-methylphenyl)-2-{[5-propyl...}AntimicrobialEnhanced lipophilicity
N-(4-methylphenyl)-2-{[5-propyl...}AnticancerDifferent methyl substitution impacts activity
5-propyltriazole derivativesAntifungalFocus on triazole's antifungal properties

Q & A

Q. What is a standard synthetic route for this compound, and what catalytic systems are effective?

A typical synthesis involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazolyl sulfanyl acetamide derivatives) with pyridine and zeolite Y-H as catalysts at 150°C for 5 hours. Post-reaction, the product is isolated via acid quenching and recrystallized from ethanol . Catalytic systems like zeolites enhance reaction efficiency by stabilizing intermediates, as demonstrated in analogous triazole-acetamide syntheses .

Q. How is the compound’s structure confirmed after synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related triazolyl sulfanyl acetamides, SC-XRD provided bond-length data (mean C–C = 0.004 Å) and validated regiochemistry of the triazole ring . Complementary techniques like 1^1H/13^13C NMR and HRMS are used to verify functional groups and molecular weight.

Q. What preliminary bioactivity assays are recommended for this compound?

Antiproliferative assays (e.g., MTT against cancer cell lines) are commonly used for triazole derivatives. For example, hydroxyacetamide analogs showed IC50_{50} values in the micromolar range, suggesting a structure-activity relationship (SAR) dependent on substituent electronegativity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies require iterative synthesis of analogs with controlled variations (e.g., replacing the pyrrol-1-yl group with other heterocycles or modifying the propyl chain length). Biological testing under standardized conditions (e.g., enzyme inhibition or cellular assays) can identify critical substituents. For instance, fluorophenyl groups in similar triazoles enhanced metabolic stability .

Q. What mechanistic insights are plausible for its biological activity?

Target engagement can be probed via molecular docking (e.g., binding to kinase domains) and validation through enzyme inhibition assays. For example, pyrazolo-pyrimidine analogs inhibited Pfmrk kinase via competitive binding to the ATP pocket, a mechanism inferred from crystallographic data .

Q. How can flow chemistry optimize the synthesis process?

Flow reactors enable precise control of residence time, temperature, and reagent stoichiometry. A Design of Experiments (DoE) approach, as applied to diphenyldiazomethane synthesis, can identify critical parameters (e.g., catalyst loading, flow rate) to maximize yield and purity .

Q. How should contradictory bioactivity data between studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability or incubation time). A meta-analysis comparing protocols (e.g., serum concentration in cell culture) and orthogonal assays (e.g., apoptosis vs. proliferation markers) can clarify inconsistencies. For example, antiproliferative activity in hydroxyacetamide derivatives varied significantly with cell passage number .

Q. What advanced analytical methods resolve structural ambiguities in analogs?

Dynamic NMR can characterize tautomerism in triazole rings, while LC-MS/MS quantifies degradation products under stress conditions (e.g., oxidative or hydrolytic). High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) confirms fragmentation patterns, critical for differentiating regioisomers .

Methodological Tables

Parameter Synthesis Optimization via DoE
Catalyst Loading0.01 M Zeolite Y-H
Temperature150°C
Reaction Time5 hours
Key Outcome85% Yield, >95% Purity
Substituent Effects on Bioactivity
Substituent
4-Fluorophenyl
4-Methylphenyl

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